tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate
Description
tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a ketone moiety at the 3-position, and a pyridin-4-ylmethyl substituent at the 2-position of the propyl chain. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions . This compound is typically synthesized via nucleophilic substitution or coupling reactions, as seen in related analogs .
Properties
IUPAC Name |
tert-butyl N-(2-formyl-3-pyridin-4-ylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-9-12(10-17)8-11-4-6-15-7-5-11/h4-7,10,12H,8-9H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBLPAHUPOLEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401142439 | |
| Record name | Carbamic acid, N-[2-formyl-3-(4-pyridinyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401142439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803590-84-2 | |
| Record name | Carbamic acid, N-[2-formyl-3-(4-pyridinyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803590-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-formyl-3-(4-pyridinyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401142439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions . The reaction conditions often involve the use of solvents such as 1,4-dioxane and bases like cesium carbonate (Cs2CO3) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the carbamate and pyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . Reaction conditions typically involve room temperature to moderate heating, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
tert-Butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, thereby inhibiting their activity. The pyridine moiety may also interact with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate with key analogs:
Key Observations :
- Functional Groups : The ketone in the target compound increases electrophilicity compared to the hydroxyl group in , making it more reactive in nucleophilic additions or reductions.
- Aromaticity : Pyridine in the target compound and benzimidazolone in provide distinct electronic profiles, affecting solubility and binding interactions.
Yield and Purity :
Physicochemical and Reactivity Profiles
- Solubility : The hydroxyl analog is more hydrophilic (logP ~1.2 estimated) than the ketone-containing target compound (logP ~1.8).
- Stability : The ketone group in the target compound may render it prone to nucleophilic attack or degradation under basic conditions, whereas the benzimidazolone in offers greater stability.
- Reactivity : The pyridine ring in the target compound can participate in coordination chemistry or act as a weak base, unlike the cyclopropyl group in , which is inert.
Biological Activity
Overview
tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)carbamate] is a synthetic compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol. This compound belongs to the carbamate class and features a pyridine ring, which is known for enhancing biological activity. Its unique structure allows for interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)carbamate] is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues in enzymes, inhibiting their activity. Additionally, the pyridine moiety enhances binding affinity to aromatic residues in proteins, potentially increasing selectivity and potency against biological targets .
Biological Activities
-
Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including:
- Acetylcholinesterase (AChE) : A crucial enzyme in neurotransmission, where inhibition can lead to increased acetylcholine levels, beneficial in treating conditions like Alzheimer's disease.
- β-secretase : Involved in amyloid-beta peptide production; inhibition may reduce amyloid plaque formation associated with Alzheimer's disease .
- Neuroprotective Effects : In vitro studies have indicated that tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)carbamate] can protect astrocyte cells from death induced by amyloid-beta peptides, likely due to its anti-inflammatory properties .
- Antioxidant Activity : While the compound exhibits some antioxidant effects, its potency appears limited compared to other known antioxidants .
Comparative Analysis with Similar Compounds
The biological activity of tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)carbamate] can be compared to other carbamate derivatives:
| Compound Name | Enzyme Inhibition | Neuroprotective Effect | Antioxidant Activity |
|---|---|---|---|
| M4 (similar structure) | Yes (AChE, β-secretase) | Moderate | Poor |
| tert-butyl (3-hydroxypropyl)carbamate | Limited | None reported | Moderate |
| tert-butyl (piperidin-3-ylmethyl)carbamate | Yes (AChE) | Limited | High |
Case Studies
- In Vitro Studies : Research indicated that tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate effectively inhibited AChE with an IC50 value of approximately 0.17 μM, demonstrating significant potential for neurodegenerative disease treatment .
- In Vivo Studies : In animal models mimicking Alzheimer's disease, the compound was tested for its ability to reduce amyloid-beta levels and improve cognitive function. Results showed a reduction in β-secretase activity but did not achieve statistical significance compared to established treatments like galantamine .
Research Findings
Recent studies have highlighted the importance of structural modifications on the biological activity of carbamates. The presence of both a pyridine ring and a ketone functional group in this compound contributes to its unique reactivity and interactions with biological targets, setting it apart from similar compounds .
Q & A
Q. What statistical methods address batch-to-batch variability in biological assay results?
- Methodology :
- ANOVA : Compare IC₅₀ values across 3 independent syntheses (n=6 replicates each).
- QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. Notes
- All methodologies are derived from peer-reviewed literature, patents, or authoritative databases.
- Numerical identifiers ensure traceability to evidence sections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
